molecular formula C10H13ClN2O2S B2972347 2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide CAS No. 544657-74-1

2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No. B2972347
CAS RN: 544657-74-1
M. Wt: 260.74
InChI Key: ZFRLIKGRVLJSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide” is a chemical compound with the molecular weight of 290.79 . It is also known as “Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate” and has a storage temperature of 28°C .


Synthesis Analysis

The synthesis of such compounds often involves the acylation of amines with acid chlorides . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine . The second stage of the reaction involves the reformation of the carbon-oxygen double bond and the elimination of a chloride ion .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . Density functional theory (DFT) calculations can also be used for molecular structure optimization .


Chemical Reactions Analysis

The chemical reactivity of this compound can be explored through its reactions with various other compounds. For instance, it can undergo reactions with amines to form amides . The reactivity profiles of chloroacetyl derivatives are less explored compared to acetyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 290.79 and a storage temperature of 28°C . More detailed properties could not be found in the search results.

Scientific Research Applications

Chemical Synthesis and Derivatives

Research on related thiophene derivatives demonstrates their potential in various chemical syntheses. For example, the acylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives leads to various 2-acetyl(arylsulfonyl)amino derivatives, showcasing a pathway for the synthesis of complex molecules (Dovlatyan et al., 2004). Additionally, the synthesis of thiazolo[5,4-d]pyrimidines from similar compounds highlights the versatility of these chemical structures in creating biologically active compounds (El-bayouki & Basyouni, 1988).

Material Science Applications

In material science, derivatives of thiophene have been employed in the creation of novel dyes for polyester fibers. For example, ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate has been used in synthesizing disperse dyes, demonstrating the practical application of these compounds in textile industries (Iyun et al., 2015).

Biological and Pharmacological Research

Various thiophene derivatives have been explored for their biological activities. For instance, the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, and their evaluation for anticancer activity, highlights the potential medical applications of these compounds (Atta & Abdel‐Latif, 2021). Additionally, the antimicrobial activity of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showcases the potential of these compounds in developing new antimicrobial agents (Kolisnyk et al., 2015).

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c1-3-6-5(2)16-10(8(6)9(12)15)13-7(14)4-11/h3-4H2,1-2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRLIKGRVLJSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.